molecular formula C9H4BrCl2N B1528793 6-Bromo-2,8-dichloroquinoline CAS No. 1344013-69-9

6-Bromo-2,8-dichloroquinoline

Cat. No. B1528793
M. Wt: 276.94 g/mol
InChI Key: GZCGEVDIEHZSDF-UHFFFAOYSA-N
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Description

6-Bromo-2,8-dichloroquinoline (BCQ) is a heterocyclic, fused-ring organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular formula of 6-Bromo-2,8-dichloroquinoline is C9H4BrCl2N . The average mass is 276.945 Da and the mono-isotopic mass is 274.890411 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis of 6-bromo-2-chloro-4-methylquinoline, which is closely related to 6-Bromo-2,8-dichloroquinoline, was studied for its potential use in infectious diseases research. This synthesis involves a Knorr reaction, highlighting the compound's role in synthetic chemistry (Wlodarczyk et al., 2011).
  • Research on the bromination of 1,2,3,4-tetrahydroquinoline led to the efficient synthesis of several novel quinoline derivatives, including 6-Bromo-2,8-dichloroquinoline. This work demonstrates the compound's significance in the selective synthesis of quinoline derivatives (Şahin et al., 2008).

Applications in Malaria Treatment

  • 6-Bromo-2,8-dichloroquinoline is structurally related to 8-aminoquinolines, which are used in malaria treatment. The research on 8-aminoquinoline therapy offers insights into the use of similar compounds in treating latent malaria (Baird, 2019).

Antifungal and Antibacterial Potential

  • Studies on similar compounds like 6-bromo-3-chloro-8-quinolinol showed significant antifungal activity against various fungi. This suggests potential antifungal applications for 6-Bromo-2,8-dichloroquinoline (Gershon et al., 1996).
  • Research on a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, closely related to 6-Bromo-2,8-dichloroquinoline, revealed its antibacterial properties. This indicates the potential antibacterial applications of 6-Bromo-2,8-dichloroquinoline (Ouerghi et al., 2021).

Other Chemical Applications

  • 6-Bromo-2,8-dichloroquinoline and its derivatives are used as intermediates in the synthesis of other biologically active compounds, demonstrating its significance in pharmaceutical research (Wang et al., 2015).
  • The compound's utility in the Friedländer synthesis of chelating ligands, as demonstrated by the creation of novel 6-bromoquinoline derivatives, suggests applications in material science and coordination chemistry (Hu et al., 2003).

Safety And Hazards

6-Bromo-2,8-dichloroquinoline may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-bromo-2,8-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGEVDIEHZSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,8-dichloroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Hlungwani - 2020 - univendspace.univen.ac.za
Quinolines are well known naturally occurring heterocyclic compounds with nitrogen as a heteroatom. Quinolines are also one of the major classes of naturally occurring compounds …
Number of citations: 2 univendspace.univen.ac.za

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